molecular formula C9H9BrClNO3 B12928969 4-((6-Bromo-2-chloropyridin-3-yl)oxy)butanoic acid CAS No. 62805-21-4

4-((6-Bromo-2-chloropyridin-3-yl)oxy)butanoic acid

Cat. No.: B12928969
CAS No.: 62805-21-4
M. Wt: 294.53 g/mol
InChI Key: KWOREORRRRJDHB-UHFFFAOYSA-N
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Description

4-((6-Bromo-2-chloropyridin-3-yl)oxy)butanoic acid is an organic compound with the molecular formula C9H9BrClNO3. This compound is characterized by the presence of a bromine and chlorine atom on a pyridine ring, which is connected to a butanoic acid moiety through an ether linkage. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((6-Bromo-2-chloropyridin-3-yl)oxy)butanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 6-bromo-2-chloropyridine and butanoic acid.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the ether linkage.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process may also include additional steps for the recovery and recycling of solvents and reagents to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-((6-Bromo-2-chloropyridin-3-yl)oxy)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The bromine and chlorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4-((6-Bromo-2-chloropyridin-3-yl)oxy)butanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.

    Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 4-((6-Bromo-2-chloropyridin-3-yl)oxy)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms on the pyridine ring can participate in binding interactions, while the butanoic acid moiety can influence the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-((6-Chloropyridin-3-yl)oxy)butanoic acid: Similar structure but lacks the bromine atom.

    4-((6-Bromo-2-fluoropyridin-3-yl)oxy)butanoic acid: Similar structure but has a fluorine atom instead of chlorine.

Uniqueness

4-((6-Bromo-2-chloropyridin-3-yl)oxy)butanoic acid is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, which can influence its reactivity and binding properties. This dual halogenation can provide distinct advantages in certain chemical reactions and biological interactions.

Properties

CAS No.

62805-21-4

Molecular Formula

C9H9BrClNO3

Molecular Weight

294.53 g/mol

IUPAC Name

4-(6-bromo-2-chloropyridin-3-yl)oxybutanoic acid

InChI

InChI=1S/C9H9BrClNO3/c10-7-4-3-6(9(11)12-7)15-5-1-2-8(13)14/h3-4H,1-2,5H2,(H,13,14)

InChI Key

KWOREORRRRJDHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1OCCCC(=O)O)Cl)Br

Origin of Product

United States

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